L-Phellandric acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
135355-08-7 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
(4S)-4-propan-2-ylcyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C10H16O2/c1-7(2)8-3-5-9(6-4-8)10(11)12/h5,7-8H,3-4,6H2,1-2H3,(H,11,12)/t8-/m1/s1 |
InChI Key |
RVWKOGKZZRIQEW-MRVPVSSYSA-N |
Isomeric SMILES |
CC(C)[C@H]1CCC(=CC1)C(=O)O |
Canonical SMILES |
CC(C)C1CCC(=CC1)C(=O)O |
Origin of Product |
United States |
Natural Occurrence and Biosynthetic Pathways of L Phellandric Acid
Occurrence in Plant Metabolomes and Essential Oils
L-phellandric acid has been identified as a constituent of certain plant species. Its presence is often linked to the occurrence of its precursor, phellandrene. For instance, phellandral (B3342473), the aldehyde precursor to phellandric acid, is found in the essential oils of plants like Eucalyptus species, the seeds of Zanthoxylum rhetsa, and Mentha piperita (peppermint). The oxidation of phellandral within the plant would lead to the formation of phellandric acid. While not always a major component, the detection of this compound in Australian natural products has been noted. naturalproducts.net
Essential oils are complex mixtures of volatile secondary metabolites, and their composition can vary based on factors like plant species, geographical location, and harvest time. azolifesciences.comuqac.ca Terpenoids, including monoterpenes and their derivatives like this compound, are a significant class of compounds found in these oils. azolifesciences.com
Table 1: Plants Containing Precursors to this compound
| Plant Species | Precursor Compound | Plant Part |
|---|---|---|
| Eucalyptus spp. | Phellandral | Not specified |
| Zanthoxylum rhetsa | Phellandral | Seeds |
| Mentha piperita | Phellandral | Not specified |
| Lavandula angustifolia | β-Phellandrene | Young leaves |
| Solanum lycopersicum (Tomato) | β-Phellandrene | Trichomes |
Biosynthesis from Precursor Monoterpenoids
The biosynthesis of this compound is intrinsically linked to the metabolism of monoterpenes, which are derived from the universal C5 precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). oup.com
The formation of this compound proceeds through a series of enzymatic reactions, starting with a monoterpene precursor. The likely biosynthetic pathway involves the oxidation of a phellandrene isomer. For example, in sheep, α-phellandrene undergoes oxidation of a methyl group to form phellandral, which is then further oxidized to phellandric acid. nih.gov A similar oxidative pathway is presumed to occur in plants. The conversion of an aldehyde to a carboxylic acid is a common enzymatic reaction in plant biochemistry, often catalyzed by aldehyde dehydrogenases.
Terpene synthases (TPSs) are the key enzymes responsible for creating the vast diversity of terpene skeletons. oup.com They catalyze the conversion of acyclic prenyl diphosphate substrates, such as geranyl diphosphate (GPP) and neryl diphosphate (NPP), into a wide array of cyclic and acyclic monoterpenes. oup.comoup.com
Specifically, β-phellandrene synthase (PHS) has been identified and characterized in several plant species. For example, in tomato (Solanum lycopersicum), a phellandrene synthase (TPS20, also known as PHS1) utilizes neryl diphosphate (NPP) to produce β-phellandrene. oup.com Similarly, a β-phellandrene synthase has been cloned and functionally characterized from Lavandula angustifolia (lavender), which converts GPP into β-phellandrene as its primary product. nih.gov The expression of this enzyme is often developmentally regulated and tissue-specific, being highly abundant in the young leaves where β-phellandrene is produced. nih.gov
Once the phellandrene skeleton is formed by a terpene synthase, subsequent modifying enzymes, such as cytochrome P450 monooxygenases and dehydrogenases, are responsible for the functionalization of the molecule, leading to the formation of derivatives like phellandral and ultimately phellandric acid.
Table 2: Key Enzymes in the Biosynthesis of L-Phellandrene
| Enzyme | Gene/Protein Name | Substrate(s) | Product(s) | Plant Source |
|---|---|---|---|---|
| Phellandrene Synthase 1 | PHS1 (TPS20) | Neryl diphosphate (NPP) | β-Phellandrene | Solanum lycopersicum |
| β-Phellandrene Synthase | LaβPHLS | Geranyl diphosphate (GPP), Neryl diphosphate (NPP) | β-Phellandrene | Lavandula angustifolia |
Metabolic Fate and Biotransformation in Biological Systems
The metabolic fate of this compound and its precursors can vary significantly depending on the biological system.
In mammals, such as sheep, ingested α-phellandrene is metabolized into several compounds, including phellandric acid. nih.govgwern.net This phellandric acid can be further conjugated with glycine (B1666218) to form phellanduric acid, which is then excreted in the urine. uq.edu.au This conjugation is a common detoxification pathway for carboxylic acids in many animals.
Microorganisms also play a significant role in the biotransformation of phellandrene. Various bacteria, fungi, and yeasts are capable of metabolizing (R)-(-)-α-phellandrene into a range of oxidized products. athmsi.orgnih.govsigmaaldrich.com These metabolites can include compounds like 6-hydroxypiperitone, α-phellandrene epoxide, cis-p-menth-2-en-1-ol, and carvotanacetone. athmsi.orgnih.gov While phellandric acid has been noted as a microbial metabolite of terpenes in some contexts, it is not always the primary product of α-phellandrene biotransformation. nottingham.ac.uk The specific metabolic products depend on the microbial species and the enzymatic machinery it possesses. researchgate.net This microbial conversion of terpenes is an area of interest for producing novel fragrance and pharmaceutical compounds. athmsi.orgresearchgate.net
Chemical Synthesis and Synthetic Methodologies of L Phellandric Acid
Strategies for L-Phellandric Acid Synthesis
The primary strategies for synthesizing this compound leverage readily available chiral precursors, most notably L-phellandral. These approaches are designed to be efficient and maintain stereochemical integrity.
The most direct synthetic route to this compound is the oxidation of its corresponding aldehyde, L-phellandral ((4S)-phellandral). This transformation requires carefully chosen oxidizing agents to prevent unwanted side reactions, such as the degradation of the cyclohexene (B86901) ring.
Research has demonstrated the successful synthesis of (4S)-phellandric acid from (4S)-phellandral using a mild and selective oxidation method. beilstein-journals.org The Pinnick oxidation has been shown to be particularly effective for this conversion. This reaction utilizes sodium chlorite (B76162) (NaClO₂) as the oxidant under weakly acidic conditions. beilstein-journals.org To mitigate reactive byproducts, a scavenger such as 2-methyl-2-butene (B146552) is typically included in the reaction mixture. beilstein-journals.org The metabolic conversion of α-phellandrene in sheep is also believed to proceed through the oxidation of a phellandral (B3342473) intermediate to phellandric acid. nih.gov
| Reagent/Condition | Function |
|---|---|
| (4S)-phellandral | Starting Material |
| Sodium Chlorite (NaClO₂) in NaH₂PO₄ buffer | Oxidizing Agent |
| 2-methyl-2-butene | Scavenger (for HOCl byproduct) |
| tert-Butanol (t-BuOH) / Water | Solvent System |
The synthesis of this compound is inherently stereoselective, as the chirality is derived from its natural precursor. The designation this compound refers to the (4S) enantiomer. Synthetic strategies focus on retaining the configuration of the C4 stereocenter, which bears the isopropyl group.
In documented syntheses, the oxidation of (4S)-phellandral to (4S)-phellandric acid proceeds without affecting the chiral center. beilstein-journals.org The reaction conditions are mild enough to avoid epimerization or racemization. Therefore, the stereochemical purity of the resulting this compound is directly dependent on the enantiomeric purity of the starting L-phellandral. This preservation of stereochemistry is crucial for the synthesis of chiral derivatives and for its use as a building block in asymmetric synthesis. beilstein-journals.orgmolaid.com
Synthesis of this compound Analogues and Derivatives
This compound serves as a versatile starting material for the creation of various analogues and derivatives. These modifications are aimed at altering the molecule's physical or biological properties for specific research applications.
Chemically modified analogues of this compound are designed to probe structure-activity relationships or to serve as specialized intermediates. A key example is the synthesis of ester derivatives.
To investigate the steric influence of the isopropyl group in Michael addition reactions, researchers have synthesized (4S)-tert-butyl phellandrate. beilstein-journals.org This analogue was prepared by converting (4S)-phellandric acid into its tert-butyl ester. beilstein-journals.org This type of modification, which alters the carboxylic acid moiety, is a common strategy for creating analogues with different steric and electronic properties.
In biological systems, xenobiotic compounds like phellandric acid are often detoxified and eliminated through conjugation with endogenous molecules. Phellanduric acid, the glycine (B1666218) conjugate of phellandric acid, is one such metabolite that has been identified in sheep urine following the administration of l-α-phellandrene. uq.edu.au
The laboratory synthesis of phellanduric acid has been accomplished to confirm its structure. uq.edu.au The process involves a two-step procedure. First, phellandric acid is converted to its more reactive acid chloride derivative. This is typically achieved by refluxing with thionyl chloride. The resulting phellandryl chloride is then reacted with glycine in an aqueous alkaline solution. Acidification of the reaction mixture yields phellanduric acid, which can be purified by recrystallization. uq.edu.au The melting point of the synthesized conjugate was found to be consistent with the material isolated from metabolic studies. uq.edu.au
| Step | Description |
|---|---|
| 1. Acid Chloride Formation | Phellandric acid is refluxed with excess thionyl chloride to form phellandryl chloride. uq.edu.au |
| 2. Amide Coupling | The crude phellandryl chloride is added to an alkaline solution of glycine. uq.edu.au |
| 3. Isolation | The mixture is acidified, causing the precipitation of phellanduric acid and any unreacted phellandric acid. The product is purified from hot water. uq.edu.au |
Compound Index
| Compound Name |
|---|
| (4S)-phellandral |
| (4S)-phellandric acid |
| (4S)-tert-butyl phellandrate |
| 2-methyl-2-butene |
| Glycine |
| This compound |
| Phellanduric acid |
| Sodium Chlorite |
| Thionyl chloride |
Chemical Reactivity and Mechanistic Studies of L Phellandric Acid
Fundamental Reaction Types
The reactivity of L-Phellandric acid can be categorized into several fundamental reaction types, including oxidation, reduction, and substitution.
The oxidation of this compound can lead to the cleavage of its cyclohexene (B86901) ring, yielding various dicarboxylic acids. The specific products formed are highly dependent on the oxidizing agent and reaction conditions.
Early research into the oxidation of phellandric acid identified isopropyl adipic acid as a product. uq.edu.au However, subsequent studies using potassium permanganate (B83412) (KMnO4) as the oxidizing agent have identified different products. Oxidation with boiling aqueous potassium permanganate resulted in an acid with a melting point of 156°C, identified as hydroxy cumic acid. uq.edu.au When the oxidation was performed with acetone (B3395972) KMnO4, it yielded a small amount of cumic acid. uq.edu.au
Further investigation into the oxidation products led to the identification of isopropyl glutaric acid. uq.edu.au This was confirmed by hydrolyzing the methyl ester of the product and comparing its melting point (102°C) and analytical data with that of known isopropyl glutaric acid. uq.edu.au Another study also reported the oxidation of this compound to l-β-isopropyladipic acid. lookchem.com The formation of these different products highlights the complexity of the oxidation process and the potential for multiple reaction pathways.
Table 1: Oxidation Products of this compound
| Oxidizing Agent | Product(s) Identified | Reference |
|---|---|---|
| Potassium Permanganate (boiling aqueous) | Hydroxy cumic acid | uq.edu.au |
| Potassium Permanganate (in acetone) | Cumic acid, Isopropyl glutaric acid | uq.edu.au |
| Not Specified | l-β-Isopropyladipic acid | lookchem.com |
The reduction of this compound primarily targets the double bond within the cyclohexene ring, leading to saturated cycloalkane derivatives. The outcome of the reduction is sensitive to the solvent and catalyst used.
Attempts to reduce phellandric acid using hydrogen gas at two atmospheres of pressure with platinum oxide as a catalyst in an ethyl acetate (B1210297) solvent were unsuccessful, with the original acid being recovered unchanged. uq.edu.au However, changing the solvent to glacial acetic acid under the same catalytic conditions resulted in the formation of an acid with a melting point of 95-96°C, which was identified as hexa-hydro-cumic acid. uq.edu.au In another approach, the hydrogenation of (4S)-phellandric acid using a nickel catalyst in the presence of sodium hydroxide (B78521) yielded trans-4-Isopropylcyclohexane Carboxylic Acid. molaid.com
Table 2: Reduction Products of this compound
| Reagents/Conditions | Product | Reference |
|---|---|---|
| H₂, Platinum oxide, Glacial acetic acid | Hexa-hydro-cumic acid | uq.edu.au |
| Sodium hydroxide, Nickel | trans-4-Isopropylcyclohexane Carboxylic Acid | molaid.com |
The carboxylic acid functional group of this compound is the primary site for substitution reactions. These reactions proceed via nucleophilic acyl substitution, where the hydroxyl group (-OH) is replaced by another nucleophile. libretexts.org
A notable example is the formation of amides through reaction with amines. The direct reaction is often difficult because amines, being basic, tend to deprotonate the carboxylic acid to form an unreactive carboxylate ion. khanacademy.org However, the reaction can be facilitated. For instance, phellandric acid undergoes conjugation with glycine (B1666218) to form phellanduric acid. uq.edu.au This transformation can be achieved by first converting the carboxylic acid to a more reactive intermediate, such as an acid chloride, by treating it with thionyl chloride (SOCl₂). uq.edu.au The resulting acid chloride readily reacts with glycine to yield the amide, phellanduric acid. uq.edu.au
Other standard nucleophilic acyl substitution reactions applicable to carboxylic acids can also be applied to this compound. These include:
Fischer Esterification : Reaction with an alcohol in the presence of an acid catalyst to form an ester. libretexts.org
Acid Chloride Formation : Reaction with reagents like thionyl chloride (SOCl₂) or oxalyl chloride to produce an acyl chloride. libretexts.org
Alpha-Halogenation : The Hell-Volhard-Zelinsky reaction allows for the substitution of a hydrogen atom at the alpha-carbon (the carbon adjacent to the carboxyl group) with a halogen, typically bromine. byjus.com This reaction is initiated with phosphorus tribromide (PBr₃) and bromine. byjus.com
Elucidation of Reaction Mechanisms
Understanding the mechanisms of these reactions involves examining their kinetic and thermodynamic properties, as well as identifying the transient species that form along the reaction pathway.
While specific thermodynamic and kinetic data for this compound reactions are not extensively documented, general principles of chemical kinetics and thermodynamics govern its reactivity.
Kinetics : The rate of reactions involving this compound is influenced by factors such as concentration, temperature, and the presence of catalysts. libretexts.org For example, in the Fischer esterification, the reaction rate is dependent on the concentrations of the carboxylic acid, the alcohol, and the acid catalyst. youtube.com The difference in the outcome of the reduction of this compound when changing the solvent from ethyl acetate to glacial acetic acid suggests a kinetic effect, where the solvent may influence the activation energy of the reaction on the catalyst surface. uq.edu.au
Thermodynamics : The spontaneity of a reaction is determined by the change in Gibbs free energy (ΔG), which incorporates both enthalpy (ΔH) and entropy (ΔS) changes. libretexts.org A reaction is thermodynamically favorable if ΔG is negative. libretexts.org For many reactions, such as esterification, the equilibrium position is critical. The Fischer esterification is a reversible process, and the position of the equilibrium, dictated by the equilibrium constant (Keq), determines the yield of the product. libretexts.orglibretexts.org Le Chatelier's principle is often employed, for instance by removing water, to drive the reaction towards the product side.
The mechanisms of the reactions of this compound involve the formation of distinct intermediates.
Nucleophilic Acyl Substitution Pathway : The general mechanism for reactions like esterification and amide formation begins with the activation of the carbonyl group. In acidic conditions (Fischer esterification), the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic. libretexts.org The nucleophile (an alcohol or amine) then attacks the carbonyl carbon, forming a tetrahedral intermediate. libretexts.org This is followed by proton transfer and elimination of a water molecule to yield the final product. libretexts.org
Reactive Intermediates : To enhance reactivity, the hydroxyl group of the carboxylic acid is often converted into a better leaving group.
When thionyl chloride (SOCl₂) is used to form an acid chloride, the reaction proceeds through an acyl chlorosulfite intermediate. libretexts.org
When coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) are used for amide formation, the carboxylic acid adds to the DCC molecule to form a highly reactive O-acylisourea intermediate. khanacademy.orgnih.gov This intermediate is then attacked by the amine nucleophile. khanacademy.org
Reduction Pathway : The reduction of a carboxylic acid with a strong reducing agent like lithium aluminum hydride (LiAlH₄) involves multiple steps. The hydride first acts as a base to deprotonate the acid. Then, a nucleophilic acyl substitution occurs where a hydride ion effectively replaces the -OAlH₃ group (derived from the initial acid-base reaction and coordination), forming an aldehyde intermediate. libretexts.orgyoutube.com This aldehyde is more reactive than the starting acid and is immediately reduced further via nucleophilic addition of another hydride to the carbonyl, ultimately yielding a primary alcohol after an acidic workup. libretexts.orglibretexts.org
A well-documented pathway involving this compound is its conversion to phellanduric acid. The synthesis involves activating the carboxylic acid with thionyl chloride to form phellandric acid chloride. This is followed by a nucleophilic attack from the amino group of glycine, displacing the chloride and forming the amide bond. The reverse reaction, the acid-catalyzed hydrolysis of phellanduric acid, yields phellandric acid and glycine, confirming the linkage. uq.edu.au
Advanced Analytical Methodologies for L Phellandric Acid Research
Chromatographic Techniques for Separation and Quantification
Chromatography is indispensable for isolating L-Phellandric acid from natural extracts or reaction mixtures and for determining its concentration. The choice of technique depends on the sample matrix, the required sensitivity, and the analytical objective.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas chromatography is a powerful technique for separating volatile and thermally stable compounds. However, due to the polar carboxylic acid group, this compound has low volatility and is prone to thermal degradation and peak tailing in a GC system. To overcome these limitations, derivatization is a standard prerequisite for its analysis by GC-MS. The most common approach is esterification, typically methylation, to convert the carboxylic acid into its more volatile and less polar methyl ester derivative.
This derivatized analyte can then be separated on a nonpolar or medium-polarity capillary column (e.g., DB-5ms, HP-5) and detected by a mass spectrometer. The mass spectrometer fragments the molecule in a reproducible manner, generating a unique mass spectrum that serves as a chemical fingerprint for identification. The fragmentation pattern would be expected to show a molecular ion peak (M⁺) corresponding to the methyl L-phellandrate and characteristic fragment ions resulting from the loss of the methoxycarbonyl group and cleavages of the cyclohexene (B86901) ring structure.
Table 1: Projected GC-MS Parameters for this compound Analysis (as Methyl Ester)
| Parameter | Typical Value/Condition | Purpose |
|---|---|---|
| Derivatization Agent | Diazomethane, Trimethylsilyldiazomethane (TMSD), or BF₃/Methanol (B129727) | To convert the carboxylic acid to its volatile methyl ester. |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) | Separation of analytes based on boiling point and polarity. |
| Injector Temperature | 250 °C | Ensures rapid volatilization of the sample. |
| Oven Program | Initial temp 60-80°C, ramp at 5-10°C/min to 250-280°C | To elute compounds in order of increasing boiling point. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode for generating reproducible fragmentation patterns. |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | To separate ions based on their mass-to-charge ratio (m/z). |
| Expected m/z | [M-H]⁻ for LC-MS; fragments for GC-MS | Identification and quantification of the target analyte. |
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques
High-Performance Liquid Chromatography (HPLC) is exceptionally well-suited for the analysis of non-volatile and thermally labile compounds like this compound, often without the need for derivatization. hplc.eu Reversed-phase HPLC, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, is the most common modality. sigmaaldrich.com The separation is based on the compound's hydrophobicity.
For detection, a UV detector can be used, although the chromophore in this compound (an isolated carboxyl group and a single C=C bond) does not absorb strongly at higher wavelengths, limiting sensitivity. pacificbiolabs.com Coupling HPLC with a mass spectrometer (LC-MS) dramatically enhances selectivity and sensitivity. mtc-usa.com Using an electrospray ionization (ESI) source in negative ion mode is ideal for carboxylic acids, as they readily deprotonate to form a stable [M-H]⁻ ion, which can be selectively monitored. nih.gov This allows for precise quantification even in highly complex biological or environmental samples. lcms.cz
Table 2: Typical HPLC and LC-MS Conditions for this compound
| Parameter | Typical Value/Condition | Purpose |
|---|---|---|
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) | Reversed-phase separation based on polarity. |
| Mobile Phase | A: Water with 0.1% Formic Acid; B: Acetonitrile (B52724) or Methanol | Gradient elution is used to effectively separate compounds. |
| Flow Rate | 0.5 - 1.0 mL/min | Controls the speed of the separation. |
| Detection (HPLC) | UV Detector at ~210 nm | Detection of the carboxyl group's n→π* transition. |
| Ionization (LC-MS) | Electrospray Ionization (ESI), Negative Mode | Generates the deprotonated molecular ion [M-H]⁻ for high selectivity. |
| MS Detection | Selected Ion Monitoring (SIM) of the [M-H]⁻ ion | Highly sensitive and selective quantification of the target analyte. |
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS represents a significant advancement over conventional LC-MS, offering higher resolution, increased speed, and superior sensitivity. measurlabs.com The technique uses columns packed with sub-2 µm particles, which operate at much higher pressures. mdpi.com This results in sharper, narrower peaks, allowing for better separation of closely related isomers and a significant reduction in analysis time. researchgate.net
The "tandem" aspect (MS/MS) involves a second stage of mass analysis. unimi.it The precursor ion (e.g., the [M-H]⁻ of this compound) is selected in the first mass analyzer, fragmented via collision-induced dissociation (CID), and the resulting product ions are analyzed in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), is exceptionally selective and virtually eliminates matrix interference, leading to very low limits of detection (LOD) and quantification (LOQ). nih.govnih.gov
Table 3: Advantages of UPLC-MS/MS for this compound Research
| Feature | Advantage | Implication for Research |
|---|---|---|
| Higher Resolution | Improved separation of isomers and structurally similar compounds. | Accurate quantification without interference from other terpenoic acids. |
| Increased Speed | Analysis times are reduced from minutes to seconds. | High-throughput screening of large sample sets. |
| Enhanced Sensitivity | Lower detection limits due to sharper peaks and reduced noise. | Quantification of trace amounts in biological or environmental samples. |
| High Selectivity (MRM) | Minimizes matrix effects and chemical noise. | Reliable and accurate results from complex matrices like plant extracts or plasma. |
Spectroscopic Methods for Structural Elucidation and Mechanistic Probes
While chromatography excels at separation and quantification, spectroscopy is the cornerstone for determining the absolute chemical structure of a molecule and probing its electronic and vibrational properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)
NMR spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of this compound.
¹H-NMR: A proton NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. The carboxylic acid proton is expected to appear as a very broad singlet far downfield, typically between 10-12 ppm. libretexts.org Other key signals would include those for the vinyl, allylic, and aliphatic protons on the cyclohexene ring, as well as the characteristic signals for the isopropyl group (a doublet for the methyl groups and a multiplet for the CH group).
¹³C-NMR: A carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. For this compound, the carbonyl carbon of the acid group would be found significantly downfield (170-185 ppm). libretexts.orgcompoundchem.com The sp²-hybridized carbons of the double bond would appear in the 120-140 ppm region, while the remaining sp³-hybridized carbons of the ring and isopropyl group would be found in the upfield aliphatic region.
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Assignment | Predicted ¹H-NMR Shift (ppm) | Predicted ¹³C-NMR Shift (ppm) |
|---|---|---|
| Carboxyl (-COOH) | 10.0 - 12.0 (broad s) | 175 - 185 |
| Olefinic C=C-H | 5.5 - 6.5 (m) | 120 - 140 |
| Isopropyl -CH(CH₃)₂ | 1.5 - 2.5 (m) | 30 - 40 |
| Isopropyl -CH(CH₃)₂ | 0.8 - 1.0 (d) | 20 - 25 |
(Note: Predicted values are approximate and can vary based on solvent and other experimental conditions.)
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. compoundchem.com It is an excellent tool for identifying the presence of specific functional groups. The IR spectrum of this compound would be dominated by two characteristic absorptions from the carboxylic acid group: a very strong and broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, and a sharp, strong C=O (carbonyl) stretching band around 1700-1725 cm⁻¹. libretexts.orgspectroscopyonline.com Other expected signals include C-H stretches just below 3000 cm⁻¹ and a C=C stretch around 1640 cm⁻¹. vscht.cz
Table 5: Characteristic IR Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
|---|---|---|---|
| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Very Strong, Very Broad |
| C-H Stretch | Alkane/Alkene | 2850 - 3100 | Strong, Sharp |
| C=O Stretch | Carboxylic Acid | 1700 - 1725 | Strong, Sharp |
| C=C Stretch | Alkene | ~1640 | Medium, Sharp |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to electronic transitions within the molecule. rsc.org The technique is most sensitive for compounds with conjugated π-systems. This compound lacks extensive conjugation; its chromophores are an isolated carbon-carbon double bond and a carbonyl group. The π→π* transition of the C=C bond and the n→π* transition of the C=O group are expected to occur at short wavelengths, likely below 220 nm. msu.edu Therefore, while UV detection is possible for HPLC, this compound is not a strong UV absorber, and this technique is more suitable for quantification at high concentrations rather than for detailed structural analysis.
Application in Complex Biological and Environmental Matrices
The quantitative analysis of this compound in complex biological and environmental matrices presents significant analytical challenges due to the compound's polarity and the presence of numerous interfering substances. lcms.czdphen1.com Effective analytical methodologies must incorporate robust sample preparation techniques to isolate and concentrate the analyte, followed by sensitive and selective detection methods. nih.govresearchgate.net The choice of method largely depends on the specific matrix, the concentration of the analyte, and the required level of accuracy and precision. researchgate.net
Analysis in Biological Matrices
Biological matrices such as plant tissues, essential oils, and biological fluids (e.g., plasma, urine) are rich in diverse organic molecules that can interfere with the analysis of this compound. nih.govscielo.br Therefore, meticulous sample preparation is a critical first step to ensure reliable quantification. nih.govresearchgate.net
Sample Preparation in Plant Tissues and Essential Oils:
The extraction of this compound from plant materials, such as leaves and seeds, often involves initial solvent extraction. mdpi.com The selection of the extraction solvent is crucial for maximizing the yield of phenolic and acidic compounds. mdpi.com For essential oils, which are complex mixtures of volatile compounds, direct analysis is often possible after dilution with a suitable organic solvent. edu.krdphytochemia.comnih.gov
A common procedure for extracting acidic compounds from solid plant material involves the following steps:
Homogenization: The plant tissue is homogenized to increase the surface area for extraction.
Solvent Extraction: The homogenized sample is extracted with a polar solvent, such as methanol or ethanol, often with the addition of a small amount of acid to ensure the protonation of the carboxylic acid group. mdpi.com
Purification: The resulting extract is then purified to remove interfering compounds. Solid-phase extraction (SPE) is a widely used technique for this purpose. dphen1.com A reversed-phase SPE cartridge can be employed to retain this compound while allowing more polar interfering compounds to pass through. The analyte is then eluted with a less polar solvent.
Gas Chromatography-Mass Spectrometry (GC-MS) for Plant Extracts:
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. nih.govsemanticscholar.org Due to the polar nature of the carboxylic acid group, derivatization is often necessary to improve chromatographic performance and sensitivity. nih.gov A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the carboxylic acid to its more volatile trimethylsilyl (B98337) (TMS) ester.
The general workflow for GC-MS analysis includes:
Derivatization: The dried extract is reconstituted in a suitable solvent and reacted with a derivatizing agent like BSTFA.
Injection: An aliquot of the derivatized sample is injected into the GC system.
Separation: The separation is typically performed on a non-polar or medium-polarity capillary column.
Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions of the derivatized this compound.
Below is an interactive table with representative parameters for a hypothetical GC-MS method for the analysis of this compound in a plant matrix.
| Parameter | Value |
| Sample Type | Eucalyptus Leaf Extract |
| Extraction Method | Methanol Extraction followed by SPE |
| Derivatization Agent | BSTFA with 1% TMCS |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) |
| Oven Program | 70°C (2 min), ramp to 280°C at 10°C/min |
| MS Mode | Selected Ion Monitoring (SIM) |
| Limit of Detection (LOD) | 0.1 µg/g |
| Limit of Quantification (LOQ) | 0.5 µg/g |
| Recovery | 85-105% |
| Precision (RSD) | <10% |
Analysis in Biological Fluids:
The analysis of this compound in biological fluids like plasma or urine requires highly sensitive methods due to expected low concentrations. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the technique of choice for such applications. dphen1.commdpi.comnih.gov
Sample preparation for biological fluids typically involves protein precipitation followed by solid-phase extraction. dphen1.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Biological Fluids:
LC-MS/MS offers high sensitivity and specificity without the need for derivatization. dphen1.commdpi.comnih.gov Reversed-phase liquid chromatography is commonly used for the separation of organic acids. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides excellent selectivity by monitoring a specific precursor-to-product ion transition for the analyte. mdpi.com
The following interactive table provides illustrative parameters for a potential LC-MS/MS method for this compound in a biological fluid.
| Parameter | Value |
| Sample Type | Human Plasma |
| Extraction Method | Protein Precipitation followed by SPE |
| LC Column | C18 (100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 2 ng/mL |
| Recovery | 90-110% |
| Precision (RSD) | <15% |
Analysis in Environmental Matrices
Environmental matrices such as soil and water can contain a wide array of organic and inorganic compounds that can interfere with the analysis of this compound. lcms.czresearchgate.netird.fruwyo.eduisric.org
Sample Preparation in Soil and Water:
For water samples, pre-concentration is often necessary to achieve the required sensitivity. uwyo.edu Solid-phase extraction is a common technique for this purpose, using a sorbent that can retain organic acids. dphen1.comuwyo.edu For soil and sediment samples, an initial extraction step with an organic solvent or a basic aqueous solution is required to release the analyte from the matrix. researchgate.netird.frisric.org The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method, which involves an extraction and cleanup step, can be adapted for the analysis of acidic compounds in soil. ekb.eg
Chromatographic Analysis in Environmental Samples:
Both GC-MS and LC-MS/MS can be employed for the analysis of this compound in environmental samples, following the appropriate sample preparation and derivatization (for GC-MS) steps as described previously. dphen1.comnih.govsemanticscholar.orgmdpi.comnih.gov The choice between the two techniques will depend on the specific requirements of the analysis, including sensitivity, sample throughput, and the availability of instrumentation. phytochemia.comnih.gov
An interactive data table with hypothetical validation parameters for an LC-MS/MS method for this compound in an environmental water sample is presented below.
| Parameter | Value |
| Sample Type | River Water |
| Extraction Method | Solid-Phase Extraction (SPE) |
| LC Column | C18 (150 mm x 4.6 mm, 3.5 µm) |
| Mobile Phase | Gradient of water with 0.1% acetic acid and methanol |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Limit of Detection (LOD) | 1 ng/L |
| Limit of Quantification (LOQ) | 5 ng/L |
| Recovery | 80-115% |
| Precision (RSD) | <15% |
Molecular and Cellular Biological Activities of L Phellandric Acid in Vitro and in Silico Focus
Investigation of Molecular Targets and Ligand-Receptor/Enzyme Interactions
The biological effects of a compound are initiated by its interaction with specific molecular targets, such as receptors or enzymes. mdpi.com The specificity and affinity of these ligand-receptor interactions dictate the physiological response. nih.gov While direct molecular targets for L-phellandric acid are still under extensive investigation, in silico and comparative studies provide significant insights.
Molecular docking studies are computational methods used to predict how a ligand, such as this compound, binds to a receptor's active site. mdpi.commdpi.com These simulations help identify potential enzyme targets and understand the binding modes. For instance, docking studies on structurally similar phenolic compounds have been used to predict their interaction with enzymes like tyrosinase and phospholipase A2 (PLA2). mdpi.comufms.br It is hypothesized that this compound may interact with microbial enzymes, potentially inhibiting their function. This is supported by evidence from its precursor, phellandral (B3342473), which is thought to interfere with fungal cell wall synthesis by inhibiting key enzymes.
Furthermore, the interaction of ligands with cell surface receptors is a critical aspect of cellular communication. mdpi.com The lipophilic nature of the cyclohexene (B86901) and isopropyl components of this compound may facilitate its interaction with and passage through the lipid bilayer of cell membranes, a common mechanism for terpenoid compounds. This interaction can lead to membrane disruption or engagement with membrane-bound receptors.
Table 1: Potential Molecular Interactions of this compound Based on In Silico and Comparative Analysis
| Interaction Type | Potential Target | Hypothesized Mechanism | Supporting Evidence |
| Enzyme Inhibition | Fungal Cell Wall Synthesizing Enzymes | Interference with enzyme active sites, disrupting cell wall integrity. | Inferred from the activity of its precursor, phellandral. |
| Enzyme Inhibition | Phospholipase A2 (PLA2) | Binding to the active site, preventing the release of pro-inflammatory arachidonic acid. | Molecular docking studies on other natural phenolic compounds show PLA2 inhibition. ufms.br |
| Membrane Interaction | Microbial Cell Membranes | The lipophilic monoterpene structure may insert into and disrupt the integrity of the phospholipid bilayer, causing leakage and cell lysis. | A common mechanism for terpenoids and phenolic compounds. atlasgeneticsoncology.org |
| Receptor Binding | Toll-like Receptors (TLRs) | Modulation of TLR activity, which are key receptors in the innate immune response. | Other fatty acids and lipids are known to be ligands for TLRs. |
Modulation of Intracellular Signaling Pathways
Once a compound interacts with its molecular target, it can trigger a cascade of intracellular signaling events that alter cellular function. This compound is thought to modulate several key pathways involved in inflammation and cellular stress responses, primarily based on studies of similar compounds like other monoterpenoids and phenolic acids.
A central pathway in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. nih.govcreative-diagnostics.com In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. mdpi.com Upon stimulation by agents like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation and allowing NF-κB (specifically the p65 subunit) to translocate to the nucleus. creative-diagnostics.commdpi.com In the nucleus, NF-κB activates the transcription of numerous pro-inflammatory genes, including cytokines and enzymes like COX-2. nih.govmdpi.com Compounds structurally similar to this compound have been shown to inhibit NF-κB activation by preventing the phosphorylation of IκBα and the nuclear translocation of p65. mdpi.comcore.ac.uknih.gov
Another critical set of pathways are the Mitogen-Activated Protein Kinase (MAPK) cascades, which include ERK1/2, p38, and JNK. mdpi.com These pathways are activated by various cellular stresses and inflammatory stimuli, and they regulate a wide range of cellular processes. Studies on natural extracts containing phenolic and volatile compounds demonstrate the ability to block the LPS-induced phosphorylation of these MAPK proteins, thereby downregulating the inflammatory response. mdpi.commedsci.org
The PI3K/Akt signaling pathway is another potential target. This pathway is crucial for cell survival and metabolism, and its modulation can impact inflammatory responses. mdpi.com
Table 2: Signaling Pathways Potentially Modulated by this compound
| Signaling Pathway | Key Proteins | Cellular Outcome of Modulation | Evidence from Similar Compounds |
| NF-κB Pathway | IκBα, p65, IKK | Decreased transcription of pro-inflammatory genes (TNF-α, IL-6, iNOS, COX-2). | Phenolic and volatile extracts inhibit IκBα degradation and p65 nuclear translocation. mdpi.comcore.ac.uknih.gov |
| MAPK Pathways | ERK, p38, JNK | Reduced inflammatory response and cytokine production. | Natural extracts inhibit the phosphorylation of ERK, p38, and JNK in LPS-stimulated cells. mdpi.commedsci.org |
| PI3K/Akt Pathway | Akt, PGC-1 | Regulation of cell survival and metabolism; potential shift from fatty acid to glucose oxidation. | Akt signaling is known to regulate cellular metabolism and growth. mdpi.com |
In Vitro Studies of Antimicrobial Mechanisms
The antimicrobial properties of natural compounds are often evaluated in vitro to determine their efficacy and mechanism of action. bmglabtech.comnih.gov The primary mechanism attributed to terpenoids like this compound is the disruption of microbial cell membrane integrity.
This mechanism involves the lipophilic components of the molecule inserting into the bacterial phospholipid bilayer. This insertion disrupts the membrane's structure and fluidity, leading to increased permeability. atlasgeneticsoncology.org The loss of membrane integrity allows for the uncontrolled efflux of essential intracellular components, such as ions (e.g., K+), ATP, and nucleic acids, and the influx of water, ultimately resulting in cell lysis and death.
The efficacy of an antimicrobial agent is often quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents visible growth of a microorganism. mdpi.comnih.gov While specific MIC values for this compound are not widely published, studies on related phenolic acids provide a basis for comparison. For example, ferulic acid has shown MIC values between 100 and 1250 µg/mL against various bacteria. atlasgeneticsoncology.org The antimicrobial activity can be influenced by factors such as the pH of the environment, which can affect both the compound's state and the bacteria's physiology. jpionline.org
Table 3: General Antimicrobial Mechanisms and Evaluation
| Mechanism | Description | In Vitro Evaluation Method |
| Membrane Disruption | Insertion into the lipid bilayer, causing increased permeability and leakage of cellular contents. | Membrane potential assays, leakage assays (e.g., for K+ or ATP), electron microscopy. |
| Enzyme Inhibition | Binding to and inhibiting essential microbial enzymes involved in metabolism or cell wall synthesis. | Enzyme activity assays with purified enzymes. |
| DNA Interaction | Intercalation between DNA base pairs, disrupting replication and transcription. | DNA binding studies. atlasgeneticsoncology.org |
| Efficacy Measurement | Determination of the lowest concentration that inhibits microbial growth. | Broth microdilution to determine Minimum Inhibitory Concentration (MIC). mdpi.combmglabtech.com |
Antioxidant Mechanisms at the Molecular Level
Antioxidants protect cells from damage caused by reactive oxygen species (ROS). The antioxidant activity of compounds like this compound can be attributed to several molecular mechanisms, primarily involving the donation of a hydrogen atom or an electron to neutralize free radicals.
The two main mechanisms are:
Hydrogen Atom Transfer (HAT): The antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. The resulting antioxidant radical is typically stable and unreactive due to resonance delocalization. The carboxylic acid group (-COOH) on this compound can act as a hydrogen donor.
Single Electron Transfer (SET): The antioxidant donates an electron to the free radical, forming a radical cation from the antioxidant and an anion from the free radical.
Phenolic compounds are well-known antioxidants, and their activity is often linked to the hydroxyl groups on the aromatic ring. While this compound lacks a phenolic ring, its carboxylic acid functional group is a key contributor to its potential antioxidant activity. This group can act as an anchor, enabling the molecule to bind to lipid bilayers and protect against lipid peroxidation. Furthermore, some compounds can act as antioxidants indirectly by inhibiting enzymes that generate ROS or by enhancing the expression and activity of the body's own antioxidant enzymes, such as superoxide (B77818) dismutase (SOD) and catalase (CAT).
Anti-inflammatory Mechanisms in Cellular Models
Cellular models, particularly macrophage cell lines like RAW 264.7, are instrumental in elucidating anti-inflammatory mechanisms. plos.orggardp.org These cells, when stimulated with bacterial lipopolysaccharide (LPS), mimic an inflammatory response by producing high levels of inflammatory mediators. mdpi.com
Studies on various natural products demonstrate that they can significantly suppress this inflammatory response. Treatment of LPS-stimulated RAW 264.7 cells with these compounds leads to a dose-dependent reduction in the production of nitric oxide (NO), a key inflammatory signaling molecule. mdpi.comcore.ac.uk This is accompanied by a decrease in the expression of the enzyme responsible for its production, inducible nitric oxide synthase (iNOS).
Furthermore, the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β), is markedly inhibited. mdpi.comcore.ac.ukplos.org The expression of cyclooxygenase-2 (COX-2), an enzyme that produces inflammatory prostaglandins, is also downregulated. core.ac.ukmedsci.org These effects are a direct consequence of the inhibition of upstream signaling pathways like NF-κB and MAPKs, preventing the transcription of these inflammatory genes. mdpi.comcore.ac.uk
Table 4: Effects of Natural Compounds on Inflammatory Markers in LPS-Stimulated RAW 264.7 Macrophages
| Inflammatory Marker | Function | Effect of Treatment (in related studies) | Underlying Mechanism |
| Nitric Oxide (NO) | Signaling molecule in inflammation | Significant reduction in production | Downregulation of iNOS expression. medsci.org |
| Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) | Mediate and amplify the inflammatory response | Decreased secretion into the cell culture medium | Inhibition of NF-κB and MAPK signaling pathways. mdpi.comcore.ac.ukplos.org |
| Cyclooxygenase-2 (COX-2) | Enzyme for prostaglandin (B15479496) synthesis | Decreased protein expression | Inhibition of NF-κB activation. core.ac.ukmedsci.org |
| Prostaglandin E2 (PGE2) | Lipid mediator of inflammation | Significant reduction in production | Downregulation of COX-2 expression. core.ac.ukmedsci.org |
Structure-Activity Relationship Studies for Biological Interactions
Structure-activity relationship (SAR) studies aim to connect the specific structural features of a molecule to its biological activity. nih.govuc.pt Analyzing the structure of this compound allows for hypotheses about which parts of the molecule are responsible for its observed effects.
The key structural features of this compound are the cyclohexene ring, the isopropyl group, and the carboxylic acid group.
Cyclohexene Ring and Isopropyl Group: These components confer a lipophilic (fat-loving) character to the molecule. This lipophilicity is crucial for its ability to interact with and cross cell membranes, a key step for reaching intracellular targets and for its proposed antimicrobial mechanism of membrane disruption.
Double Bond in the Cyclohexene Ring: The unsaturation in the ring affects its conformation and electronic properties, which can influence how it fits into the binding pockets of target proteins.
Table 5: Hypothesized Role of this compound's Structural Moieties
| Structural Moiety | Chemical Property | Hypothesized Contribution to Biological Activity |
| Isopropyl Group | Lipophilic, Bulky | Enhances membrane interaction; contributes to binding specificity through steric and hydrophobic interactions. |
| Cyclohexene Ring | Lipophilic, Rigid | Serves as a structural scaffold; facilitates insertion into lipid bilayers. |
| Carboxylic Acid Group | Polar, Acidic, H-bond donor | Key for binding to enzyme/receptor active sites via hydrogen bonds; contributes to antioxidant activity (HAT); influences solubility. |
| Stereochemistry ((S)-configuration) | Chiral Center | Provides specific three-dimensional arrangement, which is critical for stereoselective interactions with chiral biological targets like enzymes and receptors. |
Computational Chemistry and Theoretical Studies of L Phellandric Acid
Quantum Chemical Calculations
Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to model the electronic structure of molecules. These methods are fundamental to understanding and predicting a wide range of chemical phenomena for L-phellandric acid, from its geometric preferences to its reactivity.
Density Functional Theory (DFT) has become a primary method in computational quantum chemistry due to its favorable balance of accuracy and computational cost. nih.gov This theory is based on the principle that the ground-state energy of a many-electron system can be determined from its electron density, a function of only three spatial coordinates, which is a significant simplification over the many-body wave function. jussieu.frpku.edu.cn
For this compound, DFT calculations would typically begin with a geometry optimization. This process finds the lowest energy arrangement of the atoms, providing a precise three-dimensional structure. From this optimized structure, a variety of electronic properties can be calculated. While specific DFT studies on this compound are not prevalent in published literature, the methodologies are well-established. For instance, studies on its precursor, phellandral (B3342473), suggest that hybrid functionals like B3LYP in conjunction with basis sets such as 6-311++G** are suitable for modeling its electronic properties and reactive sites. Such calculations would yield crucial data on bond lengths, bond angles, and dihedral angles, defining the molecule's conformation.
Furthermore, DFT is used to compute properties that govern reactivity, such as the distribution of electron density, electrostatic potential maps, and atomic charges. These calculations can pinpoint the electron-rich and electron-deficient regions of this compound, offering clues about its behavior in chemical reactions. unige.chrsc.org
Table 1: Illustrative Data from a Hypothetical DFT Geometry Optimization of this compound
| Parameter | Bond/Angle | Calculated Value (Illustrative) |
| Bond Length | C=C | ~ 1.34 Å |
| C-C (ring) | ~ 1.52 - 1.54 Å | |
| C-O (carboxyl) | ~ 1.35 Å | |
| C=O (carboxyl) | ~ 1.21 Å | |
| Bond Angle | C-C-C (ring) | ~ 112° - 124° |
| O=C-O (carboxyl) | ~ 123° | |
| Dihedral Angle | C-C-C-C (ring) | Defines the ring pucker |
Note: This table is for illustrative purposes to show the type of data generated from DFT calculations. The values are based on typical bond lengths and angles for similar functional groups.
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity and selectivity. taylorandfrancis.comlibretexts.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, the lowest energy orbital without electrons, acts as an electron acceptor (electrophile). taylorandfrancis.comsapub.org
An FMO analysis of this compound would involve calculating the energies and visualizing the spatial distributions of its HOMO and LUMO. The energy of the HOMO is related to the molecule's ionization potential and its tendency to donate electrons, while the LUMO energy relates to its electron affinity. taylorandfrancis.com The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich π-system of the cyclohexene (B86901) ring and the oxygen atoms of the carboxylic acid group. The LUMO would likely be centered on the π* antibonding orbital of the C=C double bond and the C=O of the carboxyl group. This distribution helps predict where the molecule would be most susceptible to nucleophilic or electrophilic attack.
Table 2: Hypothetical Frontier Molecular Orbital Properties for this compound
| Parameter | Description | Illustrative Value (eV) | Implication for Reactivity |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 | Tendency to donate electrons |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.8 | Tendency to accept electrons |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 5.7 | Indicates high kinetic stability |
| Ionization Potential (I) | ≈ -EHOMO | 6.5 | Energy to remove an electron |
| Electron Affinity (A) | ≈ -ELUMO | 0.8 | Energy released upon gaining an electron |
Note: This table contains illustrative values to demonstrate the concepts of FMO analysis. Actual values would require specific DFT calculations.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. galaxyproject.org By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes, molecular vibrations, and interactions with other molecules like solvents or biological macromolecules. galaxyproject.orglabxing.com
For this compound, MD simulations can be used to explore its conformational landscape. The cyclohexene ring is not planar and can adopt different conformations, while the isopropyl and carboxylic acid substituents can rotate. MD simulations, often performed using force fields like AMBER, CHARMM, or GROMOS, can reveal the preferred conformations of the molecule in different environments (e.g., in a vacuum, in water, or bound to a protein). nih.govmdpi.com These simulations track the trajectory of each atom over time, allowing for the analysis of structural stability and flexibility. rsc.org For example, an MD simulation could assess the stability of intramolecular hydrogen bonds or the interactions between this compound and water molecules in an aqueous solution. mdpi.com
Prediction of Spectroscopic Properties
Computational methods are increasingly used to predict spectroscopic data, which is invaluable for structure elucidation and verification. By simulating spectra and comparing them to experimental results, researchers can confirm proposed structures or assign specific signals. schrodinger.com
For this compound, DFT calculations can predict various spectroscopic parameters. For example, Nuclear Magnetic Resonance (NMR) chemical shifts (1H and 13C) can be calculated with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. nih.govnih.gov These predictions can be crucial for assigning the complex NMR spectra of natural products. rsc.orgfrontiersin.org Similarly, infrared (IR) vibrational frequencies can be computed to help assign the peaks in an experimental IR spectrum, corresponding to specific functional groups like the C=O stretch of the carboxylic acid or the C=C stretch of the alkene. nih.gov
Advanced techniques can also predict chiroptical spectra, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), which are essential for determining the absolute stereochemistry of chiral molecules like this compound. schrodinger.com
Table 3: Illustrative Predicted vs. Experimental 13C NMR Chemical Shifts for this compound
| Carbon Atom | Functional Group | Predicted δ (ppm) (Illustrative) | Experimental δ (ppm) (Hypothetical) |
| C1 | C-COOH | 130.5 | 130.2 |
| C2 | C=C | 128.9 | 128.6 |
| C3 | CH2 | 26.8 | 26.5 |
| C4 | CH-isopropyl | 34.2 | 33.9 |
| C5 | CH2 | 29.5 | 29.1 |
| C6 | C=C | 135.1 | 134.8 |
| C7 | COOH | 171.3 | 171.0 |
| C8 | CH (isopropyl) | 32.4 | 32.1 |
| C9/C10 | CH3 (isopropyl) | 21.0 | 20.8 |
Note: This table is for illustrative purposes. Predicted values are hypothetical and would be obtained from quantum chemical calculations (e.g., DFT/GIAO). Experimental values are hypothetical for comparison.
Computational Modeling of Chemical Reactivity and Stereochemistry
Computational modeling provides a powerful lens through which to understand and predict the chemical reactivity and stereochemistry of this compound. By simulating reaction pathways and transition states, chemists can gain insights into reaction mechanisms and predict the outcomes of chemical transformations. numberanalytics.com
The reactivity of this compound is governed by its functional groups: the carboxylic acid, the carbon-carbon double bond, and the chiral center. Computational models can be used to predict its acidity (pKa), the sites most susceptible to electrophilic addition across the double bond, and the potential products of oxidation or reduction reactions. researchgate.net Molecular Electrostatic Potential (MEP) maps, for example, can visually represent the electron-rich and electron-poor regions of the molecule, guiding predictions of where electrophiles and nucleophiles will interact. researchgate.net
Stereochemistry is a critical aspect of this compound's identity, as it possesses a stereocenter at the C4 position. Computational models are essential for understanding how this chirality influences its interactions with other chiral molecules, such as enzymes or chiral reagents. numberanalytics.com By calculating the energies of different diastereomeric transition states, it is possible to predict the stereochemical outcome of reactions. For example, modeling the approach of a reagent to the two faces of the cyclohexene ring can explain why a particular diastereomer is formed preferentially. These models are crucial for designing stereoselective syntheses and for understanding the molecule's biological activity. nih.govnumberanalytics.com
Ecological and Environmental Research Perspectives of L Phellandric Acid
Role in Plant Chemical Ecology and Defense Mechanisms
The oxidation of volatile monoterpenes like phellandrene to less volatile compounds such as L-Phellandric acid could represent a strategy for plants to create a longer-lasting chemical defense. While volatile terpenes are effective in repelling insects and signaling over distances, their transient nature may be a limitation. In contrast, a carboxylic acid derivative would be more persistent on plant surfaces, potentially providing sustained protection.
Hypothesized Roles of this compound in Plant Defense:
Antimicrobial Agent: The carboxylic acid moiety of this compound could confer antimicrobial properties. Organic acids are known to disrupt the cellular membranes and metabolic processes of bacteria and fungi. Research on α-phellandrene has demonstrated its ability to disrupt the cell membrane integrity of fungal pathogens like Penicillium cyclopium researchgate.net. It is plausible that this compound exhibits similar or enhanced antifungal and antibacterial activity.
Insect Deterrent: While phellandrenes are known to repel insects like aphids and thrips, the effect of this compound is unknown foreverest.net. The altered volatility and polarity of the acid may make it a contact deterrent rather than a volatile repellent, acting against chewing insects or inhibiting oviposition.
Allelochemical: this compound released into the soil from roots or decomposing plant litter could potentially inhibit the germination and growth of competing plant species. This allelopathic activity is a common function of plant-derived organic acids.
To stimulate further investigation, the following table summarizes the known defense-related activities of the precursor phellandrenes, which can serve as a basis for future studies on this compound.
| Precursor Compound | Known Ecological Role | Potential Implication for this compound |
| α-Phellandrene | - Antifungal activity against postharvest pathogens researchgate.net.- Insecticidal and repellent effects against various insects foreverest.netnih.gov. | This compound may possess direct antimicrobial and insecticidal properties, possibly with greater persistence. |
| β-Phellandrene | - Repels aphids and attracts their natural predators foreverest.net.- Involved in plant defense signaling pathways. | The conversion to this compound might represent a metabolic deactivation of a signaling molecule or the creation of a different type of defensive compound. |
Environmental Fate and Biotransformation Processes
The environmental fate of this compound, once it is released from the plant, is another area ripe for investigation. Its persistence, mobility, and transformation in soil and water are key determinants of its ecological impact. As a carboxylic acid, this compound is expected to be more water-soluble than its phellandrene precursors, which would affect its distribution in the environment.
Key Considerations for the Environmental Fate of this compound:
Biodegradation: Monoterpenes and their derivatives are generally considered to be biodegradable. Soil and water microorganisms are likely to utilize this compound as a carbon source. Studies on the biotransformation of α-phellandrene by various microorganisms have shown that it can be converted into a range of oxygenated metabolites, including diols and epoxides nih.govencyclopedia.pub. This suggests that microbial communities possess the enzymatic machinery to metabolize the phellandrene skeleton.
Sorption: The carboxylic acid group would influence the sorption of this compound to soil particles. At typical environmental pH levels, the carboxyl group would be deprotonated, giving the molecule a negative charge. This would likely lead to repulsion from negatively charged clay and organic matter surfaces, potentially increasing its mobility in soil water.
Abiotic Degradation: While biodegradation is expected to be the primary degradation pathway, abiotic processes such as photolysis could also play a role, particularly in aquatic environments or on plant surfaces.
The biotransformation of this compound is likely to proceed through pathways common for the microbial degradation of organic acids and terpenoids. The following table presents a hypothetical biotransformation pathway for this compound, based on known microbial metabolic reactions.
| Proposed Transformation Step | Potential Metabolites | Significance |
| Hydroxylation | Hydroxylated phellandric acids | Increased polarity and susceptibility to further degradation. |
| Decarboxylation | Phellandrene or related hydrocarbons | Loss of the acidic functional group, altering solubility and reactivity. |
| Ring Cleavage | Acyclic organic acids | Complete breakdown of the cyclic terpene structure, leading to mineralization. |
Future research employing techniques such as stable isotope probing and metagenomics could elucidate the specific microbial communities and enzymatic pathways involved in the degradation of this compound in various environmental compartments. Understanding its environmental fate is crucial for assessing its potential ecological consequences beyond its role in plant-herbivore and plant-pathogen interactions.
Q & A
Q. What are the standard methods for characterizing L-Phellandric acid in laboratory settings?
this compound is typically characterized using a combination of spectroscopic and chromatographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides structural elucidation, while Mass Spectrometry (MS) confirms molecular weight and fragmentation patterns. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can assess purity, and X-ray crystallography may resolve stereochemistry for crystalline derivatives. Ensure experimental protocols align with reproducibility standards, including calibration with reference compounds and validation via peer-reviewed methods .
Q. How can researchers optimize the synthesis of this compound derivatives for reproducibility?
Synthetic optimization requires systematic variation of reaction parameters (e.g., catalysts, temperature, solvent polarity) and monitoring via Thin-Layer Chromatography (TLC) or in-situ spectroscopic methods. Design-of-Experiments (DoE) frameworks, such as factorial designs, help identify critical variables. Document deviations (e.g., side reactions, byproducts) in supplementary materials, and validate yields through triplicate trials. Reference established protocols for terpenoid synthesis to ensure scalability .
Q. What analytical techniques are recommended for quantifying this compound in complex matrices (e.g., plant extracts)?
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Multiple Reaction Monitoring (MRM) is preferred for sensitivity and specificity in complex samples. Calibration curves using isotopically labeled internal standards (e.g., ¹³C-labeled analogs) minimize matrix effects. Validate methods via spike-recovery experiments and cross-check with orthogonal techniques like GC-MS to address potential interferences .
Advanced Research Questions
Q. How can contradictions in reported bioactivity data for this compound be systematically addressed?
Contradictions often arise from variability in experimental models (e.g., cell lines, animal strains) or dosing regimens. Conduct meta-analyses to identify trends across studies, prioritizing datasets with standardized protocols (e.g., OECD guidelines). Validate findings using isogenic models or knock-out systems to isolate mechanisms. Transparent reporting of negative results and confounding factors (e.g., solvent toxicity) is critical for reconciling disparities .
Q. What strategies are effective for elucidating the metabolic pathways of this compound in vivo?
Employ stable isotope tracing (e.g., ¹⁴C or deuterated analogs) to track metabolite formation in model organisms. Combine this with untargeted metabolomics (LC-HRMS) and enzymatic assays to identify phase I/II metabolism products. Use CRISPR-Cas9-modified cell lines to dissect enzyme-specific contributions (e.g., cytochrome P450 isoforms). Cross-validate findings with computational docking studies to predict enzyme-substrate interactions .
Q. How can computational modeling improve the prediction of this compound’s physicochemical properties?
Density Functional Theory (DFT) calculates electronic properties (e.g., logP, pKa) and reactivity sites, while Molecular Dynamics (MD) simulations predict solubility and membrane permeability. Validate models against experimental data (e.g., solubility assays, partition coefficients) and refine parameters using Bayesian optimization. Open-source tools like RDKit or COSMOtherm enhance reproducibility .
Q. What experimental designs are suitable for studying this compound’s interactions with biological targets (e.g., receptors, enzymes)?
Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify binding affinities (KD). For enzyme inhibition, use kinetic assays (e.g., Michaelis-Menten plots) with positive/negative controls. Structural insights from cryo-EM or X-ray crystallography guide mutagenesis studies to identify critical binding residues. Report statistical power analyses to ensure robustness .
Methodological Considerations
- Data Validation : Replicate experiments across independent labs to address batch effects. Use open-access platforms like Zenodo to share raw datasets and computational scripts .
- Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines and obtain ethics committee approvals. Document animal welfare metrics (e.g., weight, behavior) systematically .
- Interdisciplinary Collaboration : Integrate chemoinformatics, synthetic biology, and pharmacology to address multifaceted research questions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
